molecular formula C15H9N3S B14235503 N-(2-cyanophenyl)benzimidoyl isothiocyanate CAS No. 400053-00-1

N-(2-cyanophenyl)benzimidoyl isothiocyanate

Cat. No.: B14235503
CAS No.: 400053-00-1
M. Wt: 263.3 g/mol
InChI Key: RKDWFDXGHWASLY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)benzimidoyl isothiocyanate is an organic compound known for its versatile reactivity and applications in organic synthesis. It is characterized by the presence of a benzimidoyl isothiocyanate group attached to a 2-cyanophenyl ring. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-cyanophenyl)benzimidoyl isothiocyanate can be synthesized through a multi-step process starting from N-(2-cyanophenyl)benzamide. The preparation involves the following steps :

    Formation of Benzimidoyl Chloride: N-(2-cyanophenyl)benzamide is treated with phosphorus pentachloride (PCl5) to form the corresponding benzimidoyl chloride.

    Reaction with Potassium Thiocyanate: The benzimidoyl chloride is then reacted with potassium thiocyanate (KSCN) to yield this compound.

The reaction conditions typically involve the use of solvents like ethyl acetate and require careful control of temperature and reaction time to ensure high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)benzimidoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-cyanophenyl)benzimidoyl isothiocyanate has several applications in scientific research, particularly in the synthesis of heterocyclic compounds. These compounds are of interest due to their diverse biological activities and potential therapeutic applications :

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)benzimidoyl isothiocyanate involves its reactivity towards nucleophiles. The compound’s isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, leading to the formation of thiourea derivatives . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

N-(2-cyanophenyl)benzimidoyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:

    Phenyl Isothiocyanate: Similar in reactivity but lacks the cyano and benzimidoyl groups, making it less versatile in certain synthetic applications.

    Benzyl Isothiocyanate: Another isothiocyanate derivative with different reactivity patterns due to the presence of a benzyl group instead of a cyano group.

The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds through cycloaddition and substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

400053-00-1

Molecular Formula

C15H9N3S

Molecular Weight

263.3 g/mol

IUPAC Name

N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate

InChI

InChI=1S/C15H9N3S/c16-10-13-8-4-5-9-14(13)18-15(17-11-19)12-6-2-1-3-7-12/h1-9H

InChI Key

RKDWFDXGHWASLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2C#N)N=C=S

Origin of Product

United States

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